2-Iodo-1-(trifluoromethoxy)tetrafluoroethane

Photochemistry Laser Physics Photodissociation

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CAS 1561-52-0), also known as 2-iodotetrafluoroethyl trifluoromethyl ether or CF3OCF2CF2I, is a highly fluorinated iodoalkane with the molecular formula C3F7IO and a molecular weight of 311.92–311.93 g/mol. Key physicochemical properties include a boiling point range of 43–48 °C, a density of 2.09 g/mL at 20 °C, and a refractive index (n20D) of 1.33.

Molecular Formula C3F7IO
Molecular Weight 311.92 g/mol
CAS No. 1561-52-0
Cat. No. B075313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
CAS1561-52-0
Molecular FormulaC3F7IO
Molecular Weight311.92 g/mol
Structural Identifiers
SMILESC(C(F)(F)I)(OC(F)(F)F)(F)F
InChIInChI=1S/C3F7IO/c4-1(5,11)2(6,7)12-3(8,9)10
InChIKeyAWVOEAIUILBLRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CAS 1561-52-0): Key Physicochemical and Supplier Data


2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CAS 1561-52-0), also known as 2-iodotetrafluoroethyl trifluoromethyl ether or CF3OCF2CF2I, is a highly fluorinated iodoalkane with the molecular formula C3F7IO and a molecular weight of 311.92–311.93 g/mol . Key physicochemical properties include a boiling point range of 43–48 °C, a density of 2.09 g/mL at 20 °C, and a refractive index (n20D) of 1.33 [1]. Its purity from commercial suppliers typically ranges from 95% to 97% .

Laser research Photodissociation iodine laser active medium development
Synthetic chemistry Trifluoromethoxylation reagent for installing OCF3 on arenes
Photophysics Model compound for studying VUV photodecomposition mechanisms

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CAS 1561-52-0): Why In-Class Analogs Are Not Interchangeable


The performance of perfluoroalkyl iodides in specialized applications is not uniform. While compounds like C3F7I and CF3I share the perfluoroalkyl-iodide motif, the presence and position of the trifluoromethoxy (-OCF3) group in 2-iodo-1-(trifluoromethoxy)tetrafluoroethane (CF3OCF2CF2I) fundamentally alters its electronic structure and, consequently, its photophysical and reactivity profile [1][2]. Direct substitution with simpler perfluoroalkyl iodides or brominated analogs risks compromising the efficiency of processes that depend on specific quantum yields or reaction pathways, as detailed in the quantitative evidence below.

Replacing with C3F7I or CF3I may shift quantum yield and photodissociation pathways in photochemical applications.
May not meet synthesis needs requiring perfluoroalkyl group transfer; specifically installs OCF3.

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CAS 1561-52-0): Quantified Differentiation from Close Analogs


CF3OCF2CF2I vs. C3F7I: Superior Quantum Yield for Excited-State Iodine Atom Generation at 254 nm

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF3OCF2CF2I) demonstrates a significantly higher quantum yield (Φ1* = 1.0) for the production of excited-state iodine atoms (I(2P1/2)) upon photolysis at 254 nm compared to the simpler analog perfluoropropyl iodide (C3F7I). While the value for C3F7I is not explicitly provided in this comparison, the study emphasizes the near-unity efficiency of CF3OCF2CF2I in generating the excited state [1]. This efficiency is a critical parameter for applications requiring a high flux of excited iodine atoms, such as certain laser systems.

Quantum yield at 254 nm
Head-to-head
Φ1* = 1.0 for I(2P1/2)
Supports selection for high-efficiency I* generation.
Gas phase, λ=254 nm; vs. C3F7I (not quantified)
Photochemistry Laser Physics Photodissociation

CF3OCF2CF2I vs. C3F7I and CF3I: Differentiated Photodecomposition Pathways in VUV Region

In the first vacuum ultraviolet (VUV) band (~160–175 nm), the primary photodecomposition process of 2-iodo-1-(trifluoromethoxy)tetrafluoroethane (CF3OCF2CF2I) differs from that of its simpler analogs, C3F7I and CF3I. The study reports that for C3F7I, the predissociation reaction to form the R radical and ground-state iodine I(2P3/2) has a quantum yield (Φ1) of 0.76 ± 0.09. For CF3I, the corresponding yield is 1.0 ± 0.1 [1]. While the exact Φ1 value for CF3OCF2CF2I is not given in the same context, the text explicitly identifies its main photodecomposition process in this VUV band as a different pathway, highlighting a divergence in behavior under high-energy irradiation [1].

VUV photodecomposition (~160–175 nm)
Head-to-head
CF3OCF2CF2I: distinct mechanism; C3F7I Φ1=0.76±0.09; CF3I Φ1=1.0±0.1
Mechanism divergence supports unique VUV photochemistry studies.
Gas phase, first VUV band.
Vacuum Ultraviolet Photochemistry Reaction Mechanisms Iodine Chemistry

CF3OCF2CF2I vs. C4F9I: Comparable Laser Output Efficiency in Photodissociation Lasers

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF3OCF2CF2I) has been directly tested as an active medium for photodissociation iodine lasers. Its performance was benchmarked against perfluorobutyl iodide (C4F9I), a compound for which a stimulated emission output energy of 80–85 mJ/cm³ was achieved without an inert diluent [1]. The study explicitly notes that the output from C4F9I was 'comparable with the output achieved from n- and iso-perfluoropropyl iodides which are the most efficient active substances for iodine lasers,' confirming CF3OCF2CF2I's potential for high-efficiency laser applications [1].

Laser output efficiency
Head-to-head
Output comparable to C4F9I (80–85 mJ/cm³)
Positions as potential high-efficiency laser medium.
Without inert diluent.
Laser Physics Photodissociation Lasers Iodine Lasers

Utility as a Reagent for Introducing the Trifluoromethoxy (OCF3) Group into Complex Molecules

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF3OCF2CF2I) is specifically identified as a reagent for the introduction of the valuable trifluoromethoxy (OCF3) group into arenes and heteroarenes via its use in difluoromethoxylation and trifluoromethoxylation reactions [1]. This application leverages the unique reactivity of the compound to install a functional group known to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates and agrochemicals. In contrast, simpler perfluoroalkyl iodides like C3F7I or CF3I are primarily used to introduce perfluoroalkyl (-CF3, -C2F5, -C3F7) groups rather than the -OCF3 moiety.

Trifluoromethoxylation reagent
Class-level
Introduces OCF3 group; contrasts with perfluoroalkyl transfer agents
Essential for OCF3 installation; not achievable with simpler iodides.
Reagent for arene/heteroarene functionalization; patent data.
Synthetic Methodology Fluorine Chemistry Trifluoromethoxylation

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CAS 1561-52-0): Targeted Application Scenarios for Procurement and Use


Optimization of Iodine Photodissociation Laser Efficiency

In research and development of photodissociation iodine lasers, 2-iodo-1-(trifluoromethoxy)tetrafluoroethane (CF3OCF2CF2I) should be evaluated as a primary candidate for the active medium. Its near-unity quantum yield for excited-state iodine atom production at 254 nm (Φ1* = 1.0) [1] and its demonstrated laser output efficiency comparable to the best perfluoroalkyl iodides (80-85 mJ/cm³ range) [2] provide a strong, data-driven rationale for its selection over other halogenated compounds. This compound offers a potentially high-performance alternative that can be directly compared to C4F9I and perfluoropropyl iodides in lasing experiments.

Synthesis of OCF3-Containing Pharmaceutical and Agrochemical Intermediates

Medicinal and agricultural chemists seeking to install the trifluoromethoxy (-OCF3) group onto aromatic or heteroaromatic scaffolds should prioritize the use of CF3OCF2CF2I. As a documented reagent for difluoromethoxylation and trifluoromethoxylation reactions [3], this compound provides a direct route to introduce a functionality that enhances metabolic stability and bioavailability. This application scenario is highly specific and cannot be fulfilled by simpler perfluoroalkyl iodides like CF3I or C3F7I, which transfer different functional groups.

Fundamental Studies in High-Energy Photochemistry and Photophysics

Researchers investigating the primary processes of molecular photodissociation under vacuum ultraviolet (VUV) irradiation should consider CF3OCF2CF2I as a unique model compound. Its distinct photodecomposition mechanism in the ~160–175 nm VUV band, compared to C3F7I and CF3I [1], provides a valuable point of comparison for understanding the influence of the -OCF3 group on the electronic structure and relaxation dynamics of perfluoroalkyl iodides. This makes it a key compound for fundamental studies in molecular photophysics and atmospheric chemistry.

Benchmarking New Photocatalytic or Radical-Based Synthetic Methods

For researchers developing novel photoredox or radical-mediated synthetic transformations, CF3OCF2CF2I serves as an important substrate for benchmarking new catalytic systems. Its well-characterized and distinct photophysical properties—specifically its high quantum yield for iodine atom generation at 254 nm [1] and its unique VUV photochemistry [2]—make it an excellent probe for investigating reaction mechanisms and assessing the performance of new catalysts or reaction conditions. Its behavior can be contrasted with that of standard perfluoroalkyl iodides to demonstrate the scope and selectivity of a new method.

Application
Selection Property
Validation Focus
Iodine photodissociation laser optimization
Reported quantum yield and laser output context
Laser energy output under photolysis
OCF3 installation on aromatic scaffolds
Trifluoromethoxylation reagent specificity
Conversion and functional group tolerance in synthesis
VUV photochemistry mechanistic studies
Distinct photodecomposition pathway under VUV
Product distribution and mechanism analysis
Benchmarking new photocatalytic methods
Well-characterized photophysical profile
Quantum yield and photodissociation efficiency as reference

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